Benzyl 3-aminopropanoate

描述

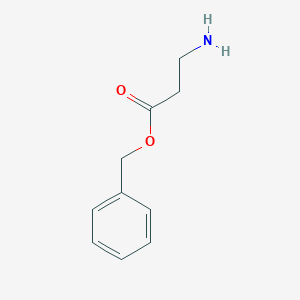

Structure

3D Structure

属性

IUPAC Name |

benzyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANCPUBPPUIWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360470 | |

| Record name | benzyl beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14529-00-1 | |

| Record name | benzyl beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-aminopropanoate from β-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 3-aminopropanoate from β-alanine. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used method for the preparation of esters from carboxylic acids and alcohols. This document includes detailed experimental protocols, a summary of quantitative data from analogous syntheses, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and peptidomimetics. Its structure incorporates a benzyl protecting group for the carboxylic acid moiety of β-alanine, which allows for selective reactions at the amino group. The synthesis is most commonly achieved through the direct esterification of β-alanine with benzyl alcohol in the presence of an acid catalyst. This guide focuses on the use of p-toluenesulfonic acid (p-TsOH) as the catalyst, a method known for its efficiency and relatively mild reaction conditions.

Synthetic Pathway: Fischer-Speier Esterification

The synthesis of this compound from β-alanine proceeds via an acid-catalyzed esterification reaction. The mechanism involves the protonation of the carboxylic acid group of β-alanine by the acid catalyst (p-TsOH), which increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of benzyl alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Elimination of water, driven by azeotropic removal, shifts the equilibrium towards the formation of the desired ester. The amino group of β-alanine is protonated under the acidic conditions, preventing it from interfering with the esterification reaction. The final product is typically isolated as the p-toluenesulfonate salt, which is often a stable, crystalline solid.

Experimental Protocol

This protocol is a generalized procedure derived from established methods for the synthesis of amino acid benzyl esters.[1][2][3]

Materials:

-

β-Alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene or Cyclohexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or hexane (for precipitation/crystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add β-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1-1.2 eq), benzyl alcohol (3-5 eq), and toluene or cyclohexane (sufficient to suspend the reactants).

-

Azeotropic Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing for 4-12 hours, or until no more water is collected in the trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess p-toluenesulfonic acid. Repeat the washing until the aqueous layer is neutral or slightly basic.

-

Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation of the Free Ester: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

-

Formation and Purification of the p-Toluenesulfonate Salt (Optional but Recommended): a. Dissolve the crude ester in a minimal amount of a suitable solvent like ethyl acetate. b. To this solution, add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent. c. Cool the mixture in an ice bath and add a non-polar solvent such as diethyl ether or hexane to induce precipitation of the p-toluenesulfonate salt. d. Collect the crystalline product by filtration, wash with cold diethyl ether or hexane, and dry under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of amino acid benzyl esters via Fischer-Speier esterification, which can be considered analogous to the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Molar Ratio (β-Alanine : p-TsOH : Benzyl Alcohol) | 1 : 1.1-1.2 : 3-5 | An excess of benzyl alcohol is used to drive the reaction equilibrium towards the product. |

| Reaction Temperature | Reflux | Depends on the boiling point of the azeotroping solvent (e.g., Toluene: ~111°C, Cyclohexane: ~81°C). |

| Reaction Time | 4 - 12 hours | Monitored by TLC or the cessation of water collection in the Dean-Stark trap. |

| Yield | 70 - 95% | Yields for analogous amino acid benzyl ester syntheses are reported in this range.[4] The final yield depends on the completeness of the reaction and the efficiency of the purification. |

Predicted Spectroscopic Data

While specific experimental spectra for this compound were not found in the search results, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures like benzyl propionate and other amino acid benzyl esters.[5][6]

¹H NMR (400 MHz, CDCl₃, predicted):

-

δ 7.30-7.40 (m, 5H, Ar-H)

-

δ 5.15 (s, 2H, -CH₂-Ph)

-

δ 3.05 (t, J = 6.5 Hz, 2H, -CH₂-NH₂)

-

δ 2.60 (t, J = 6.5 Hz, 2H, -CH₂-COO-)

-

δ 1.5-2.0 (br s, 2H, -NH₂)

¹³C NMR (100 MHz, CDCl₃, predicted):

-

δ 172.5 (C=O)

-

δ 135.8 (Ar-C, quaternary)

-

δ 128.6 (Ar-C)

-

δ 128.3 (Ar-C)

-

δ 128.2 (Ar-C)

-

δ 66.5 (-CH₂-Ph)

-

δ 38.0 (-CH₂-NH₂)

-

δ 35.5 (-CH₂-COO-)

Visualizations

Signaling Pathway of Fischer-Speier Esterification

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow for Synthesis

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound from β-alanine via Fischer-Speier esterification is a robust and efficient method suitable for laboratory and potentially scalable applications. The use of p-toluenesulfonic acid as a catalyst and azeotropic removal of water are key to achieving high yields. The final product can be conveniently isolated and stored as its p-toluenesulfonate salt. This guide provides a solid foundation for researchers to successfully perform this synthesis. It is recommended to optimize reaction conditions and purification methods for specific applications and scales.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Benzyl 3-aminopropanoate

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. The information is intended to support research, development, and application of this compound in various scientific fields.

Core Chemical Properties

This compound is the benzyl ester of the non-proteinogenic amino acid β-alanine. Its chemical structure consists of a benzyl group attached to the carboxyl group of 3-aminopropanoic acid. This esterification modifies the physicochemical properties of the parent amino acid, primarily by increasing its lipophilicity.

Physicochemical Data

The key physicochemical properties of this compound and its common salt form, this compound hydrochloride, are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value (this compound) | Value (this compound hydrochloride) | Reference |

| Molecular Formula | C10H13NO2 | C10H14ClNO2 | [1][2] |

| Molecular Weight | 179.22 g/mol | 215.67 g/mol | [1][3] |

| IUPAC Name | This compound | This compound;hydrochloride | [3] |

| CAS Number | 14529-00-1 | 99616-43-0 | [4] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCN | C1=CC=C(C=C1)COC(=O)CCN.Cl | [1][3] |

| InChI Key | CANCPUBPPUIWPX-UHFFFAOYSA-N | QIBWNGWEFYSLCM-UHFFFAOYSA-N | [2][3] |

| Monoisotopic Mass | 179.09462907 g/mol | 215.0713064 g/mol | [2][3] |

| Topological Polar Surface Area | 52.3 Ų | 52.3 Ų | [3] |

| Predicted XlogP | 1.0 | - | [2] |

Stability and Degradation

The stability of this compound is primarily influenced by its two main functional groups: the benzyl ester and the primary amine.

Ester Hydrolysis: The benzyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding benzyl alcohol and 3-aminopropanoic acid. The rate of hydrolysis is pH-dependent, with catalysis by hydroxide ions being a significant degradation pathway in aqueous solutions.[5]

Amine Reactions: The primary amine group can undergo typical reactions of amines, such as salt formation with acids and reactions with electrophiles.

Storage Conditions: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents. For the hydrochloride salt, storage at 4°C is recommended.[6]

Potential Degradation Pathways: The primary degradation pathway for this compound in aqueous environments is expected to be hydrolysis of the ester bond.

Caption: Potential Hydrolysis Pathway of this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of amino acid benzyl esters involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst.

Materials:

-

3-Aminopropanoic acid (β-Alanine)

-

Benzyl alcohol

-

Thionyl chloride (SOCl2) or gaseous HCl

-

Toluene or another suitable azeotropic solvent

-

Diethyl ether or other non-polar solvent for precipitation

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Suspend 3-aminopropanoic acid in an excess of benzyl alcohol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. Alternatively, bubble dry HCl gas through the mixture.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture, typically at a temperature that allows for the azeotropic removal of water (if using a Dean-Stark trap with toluene).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess benzyl alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a non-polar solvent like diethyl ether.

-

Filter the precipitate, wash with the non-polar solvent, and dry under vacuum.

Stability Study: Hydrolysis Kinetics

The following protocol is a general method for studying the hydrolytic stability of this compound, adapted from studies on similar esters.[5]

Materials and Equipment:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 2, 7.4, 10)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Constant temperature water bath or incubator

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each pH to be studied, prepare a series of reaction solutions by adding a small aliquot of the stock solution to the buffer solution in a volumetric flask.

-

Place the reaction solutions in a constant temperature bath (e.g., 50°C) to initiate the degradation study.

-

At predetermined time intervals, withdraw an aliquot from each reaction solution.

-

Immediately quench the reaction by diluting the aliquot with the mobile phase or a suitable solvent to stop further degradation.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant for degradation at each pH.

Caption: Experimental Workflow for a Hydrolytic Stability Study.

References

- 1. This compound | C10H13NO2 | CID 1116164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound hydrochloride | C10H14ClNO2 | CID 19434764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 99616-43-0 | this compound hydrochloride | Esters | Ambeed.com [ambeed.com]

- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Benzyl 3-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzyl 3-aminopropanoate. As a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals, a thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation. This document presents predicted spectral data based on analogous compounds and established chemical shift principles, outlines detailed experimental protocols for data acquisition, and visualizes the molecular structure and NMR correlations.

Molecular Structure and Predicted NMR Data

This compound possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure consists of a benzyl ester functional group attached to a 3-aminopropanoate backbone. The presence of aromatic and aliphatic protons and carbons gives rise to a characteristic NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the 3-aminopropanoate moiety. The chemical shifts are influenced by the electron-withdrawing effects of the ester and amino groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | Multiplet | 5H | Ar-H |

| ~ 5.15 | Singlet | 2H | -O-CH ₂-Ar |

| ~ 3.00 | Triplet | 2H | H ₂N-CH ₂- |

| ~ 2.55 | Triplet | 2H | -CH ₂-C(O)O- |

| ~ 1.50 (broad) | Singlet | 2H | -NH ₂ |

Note: The chemical shift of the amine protons (-NH₂) can be broad and its position may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum for this compound will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the two aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 173 | C =O |

| ~ 136 | Ar-C (quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.2 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 66.5 | -O-C H₂-Ar |

| ~ 39.0 | H₂N-C H₂- |

| ~ 35.5 | -C H₂-C(O)O- |

Experimental Protocols

The following is a general protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-32 scans are generally sufficient.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a conceptual representation of its ¹H NMR signaling.

Caption: Molecular structure of this compound.

Caption: Conceptual ¹H NMR signaling of this compound.

The Mass Spectrometry Fragmentation of Benzyl 3-aminopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Benzyl 3-aminopropanoate. The content herein is curated for professionals in research and drug development, offering a detailed examination of the molecule's behavior under mass spectrometric conditions. This guide will adhere to stringent data presentation and visualization standards to ensure clarity and utility.

Introduction to the Fragmentation of this compound

This compound, a benzyl ester of β-alanine, possesses several key structural features that dictate its fragmentation behavior in mass spectrometry. The presence of a primary amine, an ester linkage, and a benzyl group gives rise to a series of characteristic bond cleavages upon ionization. Understanding these fragmentation pathways is crucial for the structural elucidation and quantification of this and related molecules in complex matrices.

The fragmentation of this compound is primarily governed by established principles of mass spectrometry, including alpha-cleavage adjacent to the amine, cleavage at the ester functionality, and the formation of highly stable carbocations.[1][2] The most prominent fragmentation pathways involve the formation of the tropylium ion and cleavages related to the β-alanine backbone.

Predicted Fragmentation Pattern and Key Fragments

Upon ionization, typically through techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound ([M]•+ or [M+H]+) will undergo a series of fragmentation events. The key predicted fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

| Fragment Ion | Proposed Structure | m/z (Nominal) | Formation Pathway |

| [C7H7]+ | Tropylium ion | 91 | Benzylic C-O bond cleavage with rearrangement |

| [C3H7NO2]+ | β-Alanine radical cation | 89 | Cleavage of the benzyl group |

| [C8H8O2]•+ | Benzyl acrylate radical cation | 148 | Loss of aminomethyl radical |

| [C3H6N]+ | Aziridinium ion | 56 | α-cleavage and cyclization |

| [CH2NH2]+ | Aminomethyl cation | 30 | Cleavage of the Cα-Cβ bond of the β-alanine backbone[3] |

Experimental Protocols

While a specific experimental protocol for this compound is not detailed in the provided search results, a general methodology for the analysis of similar small molecules by mass spectrometry is outlined below.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ion Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. ESI is often preferred for its soft ionization, which can preserve the molecular ion.

Sample Preparation:

-

Dissolution: Dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Mass Spectrometry Parameters (ESI):

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Pressure: 20 - 40 psi

-

Drying Gas Flow: 5 - 10 L/min

-

Drying Gas Temperature: 250 - 350 °C

-

Fragmentor Voltage: 70 - 120 V (for in-source fragmentation)

-

Collision Energy (for MS/MS): Ramped from 10 - 40 eV to observe a range of fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

The logical relationship for the formation of the major fragments can be visualized as follows:

Caption: Logical flow of major fragmentation events.

The experimental workflow for analyzing this compound by mass spectrometry is outlined in the diagram below.

Caption: General experimental workflow for MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by several predictable and structurally informative pathways. The formation of the tropylium ion at m/z 91 is a dominant and diagnostic fragmentation. Additionally, cleavages associated with the β-alanine backbone, particularly the formation of the m/z 30 and m/z 56 ions, provide further structural confirmation. This technical guide provides a foundational understanding of these fragmentation patterns, which is essential for researchers and scientists working with this and structurally related compounds. The provided experimental framework and visual diagrams serve as a practical resource for method development and data interpretation in the field of drug development and chemical analysis.

References

In-Depth Technical Guide to the FTIR Analysis of Benzyl 3-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) analysis of Benzyl 3-aminopropanoate. It includes a detailed summary of expected spectral data, a complete experimental protocol for both synthesis and analysis, and logical workflow diagrams to support research and development in the pharmaceutical and chemical sciences.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as the benzyl ester of β-alanine, is a chemical compound of interest in organic synthesis and drug development. Its structure incorporates a primary amine, an ester functional group, and an aromatic benzyl group. FTIR spectroscopy is a powerful and rapid analytical technique for the characterization of this molecule, providing valuable information about its functional groups and overall structure. This guide will detail the expected vibrational modes and their corresponding wavenumbers in the infrared spectrum of this compound.

Predicted FTIR Spectral Data

While a publicly available, experimentally verified FTIR spectrum for this compound is not readily accessible, a detailed prediction of its characteristic absorption bands can be made based on the well-established vibrational frequencies of its constituent functional groups. The following table summarizes the expected quantitative data from an FTIR analysis.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3380 - 3250 | N-H (Primary Amine) | Symmetric & Asymmetric Stretching | Medium |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 3000 - 2850 | C-H (Aliphatic) | Stretching | Medium |

| 1750 - 1735 | C=O (Ester) | Stretching | Strong |

| 1620 - 1580 | N-H (Primary Amine) | Bending (Scissoring) | Medium |

| 1600, 1495, 1450 | C=C (Aromatic) | Ring Stretching | Medium to Weak |

| 1250 - 1100 | C-O (Ester) | Stretching | Strong |

| 1100 - 1000 | C-N (Aliphatic Amine) | Stretching | Medium |

| 750 - 690 | C-H (Aromatic) | Out-of-Plane Bending | Strong |

Disclaimer: The data presented in this table is a prediction based on established infrared spectroscopy correlation tables and data from structurally related compounds. Actual experimental values may vary.

Experimental Protocols

A detailed methodology for the synthesis of this compound via Fischer-Speier esterification and its subsequent FTIR analysis is provided below.

Synthesis of this compound (Fischer-Speier Esterification)

Reagents:

-

β-Alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add β-alanine, a 3 to 5-fold molar excess of benzyl alcohol, and a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid monohydrate.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acidic catalyst), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess benzyl alcohol.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

FTIR Analysis Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Place a small drop of the purified this compound directly onto the center of the ATR crystal.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the analysis.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of solid this compound (if in salt form) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical procedures.

Caption: Synthesis workflow for this compound.

Caption: FTIR analysis workflow.

physical properties of Benzyl 3-aminopropanoate: solubility and melting point

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopropanoate, an ester of β-alanine, is a compound of interest in various chemical and pharmaceutical research areas. Its structural features, combining a benzyl ester with a primary amine, suggest potential applications as a building block in peptide synthesis, as a precursor for heterocyclic compounds, or in the development of novel therapeutic agents. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, handling, and formulation. This technical guide provides a summary of the available information and outlines detailed experimental protocols for the determination of these crucial parameters.

Core Physical Properties

Predicted Characteristics

-

Melting Point: Amino acid benzyl esters are typically solids at room temperature. Their melting points can vary widely depending on the specific amino acid and the presence of other functional groups. For comparison, other amino acid benzyl esters exist as solids with melting points often ranging from room temperature to over 200°C. It is anticipated that this compound is a crystalline solid.

-

Solubility: The solubility of amino acid esters is influenced by the polarity of both the amino acid side chain and the ester group, as well as the pH of the solvent. The presence of the benzyl group increases lipophilicity compared to the parent amino acid, β-alanine. Therefore, this compound is expected to have limited solubility in water and higher solubility in organic solvents. The primary amine allows for salt formation, which would significantly increase its aqueous solubility.

Data Presentation

As no specific quantitative data could be retrieved, the following table is presented as a template for researchers to populate with their own experimental findings.

| Physical Property | Predicted Value/Range | Experimental Value | Method of Determination |

| Melting Point | Solid, >25 °C | Capillary Melting Point Method | |

| Solubility | |||

| Water | Low | Visual assessment/Spectroscopy | |

| Methanol | Soluble | Visual assessment/Spectroscopy | |

| Ethanol | Soluble | Visual assessment/Spectroscopy | |

| Acetone | Soluble | Visual assessment/Spectroscopy | |

| Dichloromethane | Soluble | Visual assessment/Spectroscopy | |

| Diethyl Ether | Moderately Soluble | Visual assessment/Spectroscopy | |

| Hexane | Low to Insoluble | Visual assessment/Spectroscopy |

Experimental Protocols

To empower researchers to ascertain the precise physical properties of this compound, the following detailed experimental methodologies are provided.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. The capillary melting point method is a standard and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and completely dry. Grind a small amount of the crystalline solid into a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting range.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the previously estimated melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Determination of Solubility

The solubility of this compound can be determined qualitatively and quantitatively in various solvents.

Qualitative Solubility Assessment:

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula or balance for solids

Procedure:

-

Sample Preparation: Add a small, known amount (e.g., 10 mg) of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether, hexane).

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination (e.g., by UV-Vis Spectroscopy if the compound has a chromophore):

Apparatus:

-

UV-Vis Spectrophotometer

-

Volumetric flasks

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (if needed)

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is freely soluble. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a standard curve.

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the test solvent in a flask.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the standard curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, which represents the solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of this compound.

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of Benzyl 3-aminopropanoate

Disclaimer: The thermal stability and degradation pathways of Benzyl 3-aminopropanoate are not extensively documented in publicly available literature. Therefore, this guide presents a series of scientifically plausible degradation pathways based on the known thermal behavior of its constituent functional groups (benzyl ester, secondary amine) and related molecules. The experimental protocols provided are standardized methods for determining these properties.

Introduction

This compound, the benzyl ester of β-alanine, is a compound of interest in various chemical and pharmaceutical syntheses. Understanding its thermal stability is critical for determining safe storage conditions, processing parameters, and shelf-life, particularly in drug development where thermal degradation can lead to impurities and loss of efficacy. This technical guide outlines the theoretical thermal degradation pathways of this compound and provides detailed experimental protocols for its analysis using modern thermal techniques.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several competing pathways, primarily involving the cleavage of the ester bond and reactions of the amino and benzyl groups. High temperatures can induce bond scission, elimination, and rearrangement reactions.

The most probable initial degradation steps involve:

-

Ester Bond Cleavage: The ester linkage is often the most thermally labile bond in such molecules.

-

Decarboxylation: Loss of CO2 from the carboxylate group.

-

Benzyl Group Reactions: Reactions involving the benzyl moiety, including radical formation.

Pathway A: McLafferty Rearrangement and Subsequent Reactions

For esters with a γ-hydrogen available, the McLafferty rearrangement is a common fragmentation pathway observed in mass spectrometry and can occur under thermal stress. In this compound, a γ-hydrogen is present on the carbon adjacent to the amino group. This pathway would lead to the formation of benzyl alcohol and 3-aminopropenoic acid, which is unstable and can undergo further reactions.

Pathway B: Ester Thermolysis via β-Elimination

Another plausible pathway is a concerted, non-radical β-elimination reaction. This involves the transfer of a hydrogen atom from the β-carbon of the propanoate chain to the ester oxygen, leading to the formation of β-alanine and toluene. This pathway is common for esters that can form a stable six-membered transition state.

Pathway C: Radical-Initiated Decomposition

At higher temperatures, homolytic cleavage of the benzylic C-O bond can occur, generating a stable benzyl radical and a 3-aminopropanoyloxy radical. The benzyl radical can then dimerize to form bibenzyl, abstract a hydrogen to form toluene, or undergo further decomposition. The 3-aminopropanoyloxy radical is unstable and will readily decarboxylate to form a 2-aminoethyl radical, which can lead to a variety of secondary products.

Below is a diagram illustrating these proposed degradation pathways.

Experimental Protocols

To empirically determine the thermal stability and degradation products, a combination of thermoanalytical and chromatographic techniques is essential.

Thermal Analysis Workflow

A typical workflow for assessing thermal stability involves initial screening with Thermogravimetric Analysis (TGA) to identify decomposition temperatures, followed by Differential Scanning Calorimetry (DSC) to characterize phase transitions. The evolved gases from TGA can be analyzed by Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound loses mass due to decomposition or evaporation.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset temperature of decomposition (Tonset) and temperatures for 5%, 10%, and 50% mass loss (T5%, T10%, T50%). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (Tm), glass transitions (Tg), and crystallization events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Segment 1 (Initial Heating): Equilibrate at 25 °C. Ramp the temperature to a point above the expected melting temperature (e.g., 200 °C, as determined by a preliminary TGA scan to stay below decomposition) at a rate of 10 °C/min. This scan provides information on the initial state of the material.

-

Segment 2 (Cooling): Cool the sample from 200 °C to -50 °C at a rate of 10 °C/min to observe crystallization.

-

Segment 3 (Second Heating): Heat the sample from -50 °C to 200 °C at 10 °C/min. This scan reveals the glass transition of the amorphous phase and the melting of the recrystallized material.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Analysis: Plot heat flow versus temperature. Determine the peak temperature of the melting endotherm (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf). Identify the midpoint of the step-change in the baseline on the second heating scan as the glass transition temperature (Tg).

Protocol for Identification of Degradation Products by TGA-GC-MS

Objective: To separate and identify the volatile compounds produced during thermal decomposition.

Instrumentation: A TGA instrument coupled via a heated transfer line to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

Methodology:

-

TGA Setup: Program the TGA as described in Protocol 3.2.

-

GC-MS Setup:

-

GC Column: Select a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

-

GC Oven Program: Hold at an initial temperature (e.g., 40 °C) for a few minutes, then ramp to a final temperature (e.g., 280 °C) to separate the evolved compounds.

-

MS Detector: Set to scan a mass range of m/z 40-500 in Electron Ionization (EI) mode.

-

-

Evolved Gas Transfer: As the TGA heats the sample, the evolved gases are swept by the purge gas through the heated transfer line into the GC injector. Injections can be timed to correspond to specific mass loss events observed in the TGA profile.

-

Data Analysis:

-

Identify the peaks in the GC chromatogram.

-

Analyze the mass spectrum of each peak.

-

Compare the obtained mass spectra with a reference library (e.g., NIST/Wiley) to identify the chemical structure of each degradation product.

-

Data Presentation

Quantitative data obtained from the experimental analyses should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

| Parameter | Value (°C) | Comments |

|---|---|---|

| Tonset (Onset of Decomposition) | Temperature at the intersection of the baseline and the tangent of the weight loss curve. | |

| T5% (Temperature at 5% Weight Loss) | Indicates the start of significant degradation. | |

| T10% (Temperature at 10% Weight Loss) | A common metric for thermal stability comparison. | |

| T50% (Temperature at 50% Weight Loss) | Indicates the temperature of half decomposition. | |

| Tpeak (Peak of DTG Curve) | Temperature of the maximum rate of decomposition. |

| % Residue at 600°C | | Percentage of non-volatile material remaining. |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data

| Parameter | Value (°C) | Enthalpy (J/g) | Comments |

|---|---|---|---|

| Glass Transition (Tg) | N/A | Midpoint of the transition from the 2nd heating scan. | |

| Crystallization Temp. (Tc) | ΔHc = | Peak maximum of the exotherm during cooling. |

| Melting Point (Tm) | | ΔHf = | Peak maximum of the endotherm during the 1st/2nd heating scan. |

Conclusion

While specific experimental data for this compound is scarce, a combination of established chemical principles and robust analytical techniques allows for a thorough investigation of its thermal properties. The proposed degradation pathways—McLafferty rearrangement, β-elimination, and radical cleavage—provide a theoretical framework for understanding its decomposition. The detailed protocols for TGA, DSC, and TGA-GC-MS offer a clear and effective strategy for researchers to determine the thermal stability, characterize phase behavior, and identify the degradation products of this compound, ensuring its safe and effective application in research and development.

Benzyl 3-aminopropanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-aminopropanoate, a key building block in synthetic organic chemistry and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its strategic application in modifying parent molecules to enhance bioavailability.

Chemical Identity and Properties

This compound, also known as the benzyl ester of β-alanine, is a valuable reagent, particularly in peptide synthesis and the development of pharmacologically active molecules. The benzyl ester serves as a protecting group for the carboxylic acid functionality of β-alanine.

It is crucial to distinguish between this compound and the similarly named Benzyl 3-amino-3-oxopropanoate . The latter is an amide derivative and possesses different chemical properties. For clarity, this guide focuses on the former. The compound is most commonly handled in its hydrochloride salt form to improve stability and ease of handling.

Data Presentation: Physicochemical Properties

The quantitative data for this compound and its hydrochloride salt are summarized in the table below. Note that some physical properties are predicted values from computational models due to a lack of extensive experimental data in published literature.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 14529-00-1 | 99616-43-0 |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 179.22 g/mol | 215.67 g/mol [1] |

| IUPAC Name | This compound | This compound;hydrochloride[1] |

| Monoisotopic Mass | 179.094629 g/mol | 215.071306 Da[1] |

| Topological Polar Surface Area | 52.3 Ų (Predicted) | 52.3 Ų (Predicted)[1] |

| XLogP3 | 1.0 (Predicted) | N/A |

| Physical State | Liquid (Predicted) | Solid (Expected) |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (Predicted) | Soluble in water, methanol |

Strategic Application in Drug Development

In medicinal chemistry, the conversion of polar molecules, such as amino acids, into more lipophilic esters is a common prodrug strategy. This modification is designed to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The benzyl ester of β-alanine is a prime example of this strategy.

Enhanced Membrane Permeability

Amino acids and their derivatives often exhibit poor cell membrane permeability due to their zwitterionic nature at physiological pH. The addition of a benzyl group masks the polar carboxylate group, thereby increasing the molecule's overall lipophilicity. This enhancement facilitates passive diffusion across biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.

Experimental Protocols

The synthesis of this compound, typically in its hydrochloride form, is a standard esterification reaction. The following protocol is a representative method for its preparation.

Synthesis of this compound Hydrochloride

This procedure involves the direct esterification of β-alanine with benzyl alcohol in the presence of a catalyst and azeotropic removal of water.

Materials:

-

β-Alanine

-

Benzyl alcohol

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Hydrogen chloride (gas or solution in a non-reactive solvent)

-

Metal chloride catalyst (e.g., ZnCl₂, SnCl₂)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Formation of β-alanine hydrochloride: Suspend β-alanine in toluene in a round-bottom flask. Bubble hydrogen chloride gas through the suspension or add a solution of HCl until the amino acid is fully protonated.

-

Esterification: Add a molar excess of benzyl alcohol and a catalytic amount of a metal chloride (e.g., zinc chloride).

-

Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture. If a solid catalyst was used, it can be removed by filtration of the hot reaction mixture.

-

Isolation: Remove the toluene and excess benzyl alcohol under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound hydrochloride as a crystalline solid.

Synthetic Workflow Diagram

Conclusion

This compound is a foundational building block for chemical synthesis. Its utility in drug development as a prodrug moiety to enhance the bioavailability of polar molecules like β-alanine underscores the importance of strategic chemical modification in creating effective therapeutics. The straightforward synthesis of its hydrochloride salt further adds to its appeal for researchers in both academic and industrial settings.

References

Structural Elucidation of Benzyl 3-aminopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 3-aminopropanoate. The document details the analytical data and experimental protocols necessary for the synthesis and characterization of this compound, serving as a vital resource for researchers in organic chemistry and drug development.

Physicochemical Properties

This compound is an organic compound with the molecular formula C10H13NO2 and a molecular weight of approximately 179.22 g/mol .[1][2][3] Its structure consists of a benzyl ester of the amino acid beta-alanine.

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound in a deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.15 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 3.00 | Triplet | 2H | Methylene protons adjacent to amine (-CH₂-NH₂) |

| ~ 2.55 | Triplet | 2H | Methylene protons adjacent to carbonyl (-CH₂-C=O) |

| ~ 1.50 | Broad Singlet | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 172.5 | Carbonyl carbon (C=O) |

| ~ 136.0 | Aromatic quaternary carbon (C-CH₂) |

| ~ 128.5 | Aromatic methine carbons (ortho, meta, para C-H) |

| ~ 128.0 | Aromatic methine carbons (ortho, meta, para C-H) |

| ~ 127.8 | Aromatic methine carbons (ortho, meta, para C-H) |

| ~ 66.5 | Benzylic carbon (-CH₂-Ph) |

| ~ 39.0 | Methylene carbon adjacent to amine (-CH₂-NH₂) |

| ~ 35.5 | Methylene carbon adjacent to carbonyl (-CH₂-C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3250 | Medium, Broad | Primary Amine | N-H Stretch (two bands for -NH₂)[4] |

| 3100-3000 | Medium | Aromatic C-H | C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H | C-H Stretch |

| ~ 1735 | Strong | Ester | C=O Stretch |

| 1650-1580 | Medium | Primary Amine | N-H Bend[4] |

| 1250-1020 | Strong | Ester | C-O Stretch |

| 910-665 | Medium, Broad | Primary Amine | N-H Wag[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The predicted collision cross-section values for various adducts of this compound are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M-H]⁻ | 178.08736 |

| [M+NH₄]⁺ | 197.12846 |

| [M+K]⁺ | 218.05780 |

| [M]⁺ | 179.09409 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Aminopropanoic acid (beta-alanine)

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopropanoic acid, benzyl alcohol (in excess), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard single-pulse experiment with 16-32 scans.

-

For ¹³C NMR, use a proton-decoupled experiment with 1024 or more scans to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr plates.

-

For a solid sample, prepare a KBr pellet or a mull.

Data Acquisition:

-

Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further, dilute the sample as required by the instrument's sensitivity.

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in the positive ion mode to observe protonated molecules like [M+H]⁺.

Workflow for Structural Elucidation

The logical workflow for the synthesis and structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

Quantum Chemical Calculations for Benzyl 3-aminopropanoate: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research, computational chemistry serves as an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1][2] Quantum chemical (QC) calculations, a cornerstone of computational chemistry, are increasingly vital in the post-candidate selection phase of drug development.[2][3] By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[4][5] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical calculations on Benzyl 3-aminopropanoate, a molecule of interest in medicinal chemistry due to its structural motifs found in various bioactive compounds. This document will detail the theoretical and practical steps involved, from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the interactions between drugs and their biological targets at a molecular level.[1] By studying the electronic structure and energetics of drug-target complexes, researchers can optimize a drug's potency, selectivity, and pharmacokinetic properties.[1] The foundational theory for many of these calculations is Density Functional Theory (DFT), which is favored for its balance of computational cost and accuracy in describing the electronic structure of molecules.[2][4] DFT methods calculate the total energy of a system based on its electron density.[4]

Computational Workflow for this compound

The process for conducting quantum chemical calculations on this compound follows a structured workflow. This workflow ensures that the calculated properties are reliable and physically meaningful.

Data Presentation: Calculated Properties of this compound

The following tables summarize the hypothetical quantitative data for this compound, calculated at the B3LYP/6-31G(d) level of theory. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| O-CH2 | 1.45 Å | |

| C-N | 1.47 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-O-CH2 | 116.8° | |

| H-N-H | 107.5° | |

| Dihedral Angle | C-C-C-N | 178.2° |

Table 2: Calculated Thermochemical Properties

| Property | Value | Unit |

| Zero-point vibrational energy | 155.32 | kcal/mol |

| Enthalpy (298.15 K) | -689.45 | Hartree |

| Gibbs Free Energy (298.15 K) | -689.51 | Hartree |

| Entropy (298.15 K) | 112.45 | cal/mol·K |

Table 3: Electronic Properties

| Property | Value | Unit |

| Energy of HOMO | -0.245 | Hartree |

| Energy of LUMO | 0.012 | Hartree |

| HOMO-LUMO Gap | 0.257 | Hartree |

| Dipole Moment | 2.89 | Debye |

Experimental Protocols

The following section details the methodologies for the key computational experiments performed on this compound.

Geometry Optimization

Objective: To find the lowest energy conformation of the molecule.

Methodology:

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.[6]

-

Level of Theory: Density Functional Theory (DFT).[4]

-

Functional: B3LYP.[7]

-

Basis Set: 6-31G(d).[7]

-

Procedure:

-

The initial structure of this compound is built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., UFF).

-

The pre-optimized structure is then submitted for a full geometry optimization using the specified DFT method.

-

The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is found.

-

Frequency Analysis

Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermochemical properties.

Methodology:

-

Software: Same as for geometry optimization.

-

Level of Theory: Same as for geometry optimization (B3LYP/6-31G(d)).[7]

-

Procedure:

-

A frequency calculation is performed on the optimized geometry obtained from the previous step.

-

The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface.

-

The output of this calculation also provides the zero-point vibrational energy, enthalpy, Gibbs free energy, and entropy.

-

Electronic Property Analysis

Objective: To calculate key electronic properties such as HOMO and LUMO energies and the molecular dipole moment.

Methodology:

-

Software: Same as for geometry optimization.

-

Level of Theory: Same as for geometry optimization (B3LYP/6-31G(d)).[7]

-

Procedure:

-

A single-point energy calculation is performed on the optimized geometry.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.

-

The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.

-

The molecular dipole moment is also obtained from this calculation.

-

Signaling Pathways and Logical Relationships

While quantum chemical calculations primarily focus on the intrinsic properties of a single molecule, the data obtained can be used to infer potential biological interactions. For instance, the electrostatic potential surface can indicate regions of the molecule likely to engage in hydrogen bonding or other non-covalent interactions with a biological target.

Conclusion

Quantum chemical calculations provide a powerful in silico framework for characterizing molecules of pharmaceutical interest like this compound. The methodologies outlined in this guide offer a robust approach to obtaining reliable data on molecular geometry, stability, and electronic properties. This information is invaluable for understanding potential drug-target interactions and for the rational design of more effective and safer therapeutic agents. As computational resources continue to advance, the integration of these quantum mechanical methods into the drug discovery and development workflow will become increasingly standard practice.

References

Methodological & Application

The Strategic Incorporation of Benzyl 3-aminopropanoate in Solid-Phase Peptide Synthesis: A Guide for Researchers

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of peptide science and drug discovery, the integration of non-natural amino acids is a critical strategy for developing novel therapeutics with enhanced stability and bioactivity. Benzyl 3-aminopropanoate, a key building block for the synthesis of β-peptides, offers a unique structural motif that can impart advantageous properties to peptide candidates. These detailed application notes provide researchers, scientists, and drug development professionals with comprehensive protocols and data for the effective utilization of this compound in solid-phase peptide synthesis (SPPS).

The use of β-amino acids, such as the one derived from this compound, can introduce conformational constraints and resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based drugs. This document outlines the application of this versatile building block in both Boc/Bzl and Fmoc/tBu protection strategies, complete with detailed experimental workflows, quantitative data, and troubleshooting guidance.

Introduction to this compound in SPPS

This compound serves as a precursor to β-alanine, a simple yet impactful β-amino acid. Its incorporation into a peptide chain is achieved through standard solid-phase synthesis protocols, with specific considerations for its unique structure. The benzyl ester provides stable protection for the carboxyl group, which is typically cleaved under strong acidic conditions at the final step of the synthesis. The amino group can be protected with either a tert-butyloxycarbonyl (Boc) group for use in Boc/Bzl SPPS or a fluorenylmethyloxycarbonyl (Fmoc) group for Fmoc/tBu SPPS.

The choice between these two mainstream SPPS strategies will dictate the reagents and conditions used for deprotection and cleavage. Both approaches are detailed herein to provide flexibility for various research applications.

Data Presentation: A Comparative Overview

The efficiency of incorporating this compound is comparable to that of standard proteinogenic amino acids, though coupling times may need to be optimized. The following tables summarize key quantitative data for the major steps in a typical SPPS workflow using a β-alanine derivative.

Table 1: Key Parameters for Boc-SPPS Cycle with Boc-β-alanine-OH

| Parameter | Reagents & Solvents | Typical Conditions & Ratios | Monitoring Method | Typical Efficiency/Yield |

| Resin Loading | Merrifield Resin, Boc-β-alanine-OH cesium salt, DMF | 50°C, 12-24 hours | Quantitative amino acid analysis | 0.4 - 0.8 mmol/g |

| Boc Deprotection | 25-50% TFA in DCM | 1 x 2 min, 1 x 20-30 min, RT | Kaiser Test | >99% |

| Neutralization | 10% DIEA in DCM or DMF | 2 x 2 min, RT | - | - |

| Coupling | Boc-β-alanine-OH (3 eq.), DIC (3 eq.), HOBt (3 eq.) in DMF/DCM | 2-4 hours, RT | Kaiser Test | >99% |

| Final Cleavage | Anhydrous HF/anisole (9:1, v/v) | 0°C, 1-2 hours | RP-HPLC, Mass Spectrometry | 70-90% (crude) |

Table 2: Key Parameters for Fmoc-SPPS Cycle with Fmoc-β-alanine-OH

| Parameter | Reagents & Solvents | Typical Conditions & Ratios | Monitoring Method | Typical Efficiency/Yield |

| Resin Loading | Wang or Rink Amide Resin, Fmoc-β-alanine-OH, DIC, DMAP | 1-3 hours, RT | UV-Vis spectroscopy (Fmoc cleavage) | 0.3 - 0.7 mmol/g |

| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 5 min, 1 x 15 min, RT | UV-Vis spectroscopy of fulvene-piperidine adduct | >99% |

| Coupling | Fmoc-β-alanine-OH (3 eq.), HBTU (2.9 eq.), DIEA (6 eq.) in DMF | 30-60 min, RT | Kaiser Test | >99% |

| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | 2-3 hours, RT | RP-HPLC, Mass Spectrometry | 70-90% (crude) |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using both Boc and Fmoc strategies. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Boc-SPPS using Boc-β-alanine-OH derived from this compound

This protocol outlines the manual synthesis of a peptide containing a β-alanine residue on Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell 1 gram of Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour in a reaction vessel.

-

Prepare the cesium salt of Boc-β-alanine-OH by reacting it with cesium carbonate in a methanol/water solution, followed by evaporation to dryness.

-

Add the Boc-β-alanine-OH cesium salt (2-3 equivalents relative to resin capacity) to the swollen resin in a solution of N,N-dimethylformamide (DMF).

-

Heat the mixture to 50°C and agitate for 12-24 hours.

-

Wash the resin thoroughly with DMF, a DMF/water mixture, DMF, and finally DCM. Dry the resin under vacuum.

2. Standard Boc-SPPS Cycle:

-

Deprotection: Swell the peptide-resin in DCM. Add 25-50% trifluoroacetic acid (TFA) in DCM and agitate for 2 minutes. Drain and add a fresh portion of the TFA solution and agitate for 20-30 minutes. Wash the resin with DCM.

-

Neutralization: Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash again with DCM to remove excess base.

-

Coupling: In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents), 1-hydroxybenzotriazole (HOBt, 3 equivalents), and N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) in DMF/DCM. Add this solution to the resin and agitate for 2-4 hours. Monitor the reaction with the Kaiser test.

-

Washing: Wash the resin with DMF and DCM to prepare for the next cycle.

3. Final Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Boc group, thoroughly dry the peptide-resin.

-

In a specialized HF apparatus, place the dried peptide-resin and a scavenger such as anisole.

-

Cool the reaction vessel to -78°C and condense anhydrous hydrogen fluoride (HF) into the vessel.

-

Allow the mixture to warm to 0°C and stir for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

Protocol 2: Fmoc-SPPS using Fmoc-β-alanine-OH derived from this compound

This protocol outlines the manual synthesis of a peptide containing a β-alanine residue on Wang or Rink Amide resin.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell the resin in DMF for 30-60 minutes.

-

In a separate vessel, dissolve Fmoc-β-alanine-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin. If using Wang resin, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Agitate the mixture for 1-3 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM. Cap any unreacted hydroxyl/amino groups with acetic anhydride/DIEA in DMF.

2. Standard Fmoc-SPPS Cycle:

-

Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and add a fresh portion of the piperidine solution and agitate for 15 minutes. Wash the resin thoroughly with DMF.

-

Coupling: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and an activating agent like HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture. Immediately add the activated amino acid solution to the resin and agitate for 30-60 minutes. Monitor the reaction with the Kaiser test.

-

Washing: Wash the resin with DMF to prepare for the next cycle.

3. Final Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) to the resin.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Mandatory Visualizations

Caption: Boc-SPPS Workflow for this compound incorporation.

Caption: Fmoc-SPPS Workflow for this compound incorporation.

Potential Side Reactions and Mitigation Strategies